2-Bromo-5-(4-methoxybenzyloxy)pyridine

Description

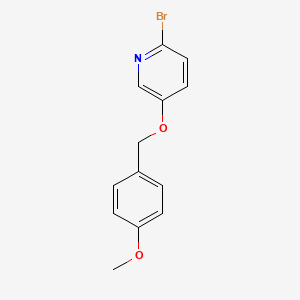

2-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS RN: 663955-79-1) is a brominated pyridine derivative featuring a 4-methoxybenzyloxy substituent at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₁₄H₁₃BrNO₂, with a molecular weight of 322.17 g/mol . The compound is characterized by its pyridine core, which is functionalized with electron-donating groups (methoxybenzyloxy) and a halogen (bromine), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Synthesis: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, details a lithiation approach using n-butyllithium to introduce acetyl groups to similar bromopyridine frameworks, while confirms its commercial availability at ≥98% purity for laboratory use .

Applications: It serves as a key precursor in the synthesis of complex heterocycles, such as pyrrolo[2,3-b]pyridines and imidazo[4,5-b]pyridines, which are prevalent in drug discovery (e.g., kinase inhibitors and antimicrobial agents) .

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

2-bromo-5-[(4-methoxyphenyl)methoxy]pyridine |

InChI |

InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3 |

InChI Key |

KZIGVQVYEFTRBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CN=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromopyridine Derivatives

Research Findings and Trends

- Synthetic Efficiency: highlights that lithiation strategies for bromopyridines require stringent temperature control (–60°C) to prevent side reactions, a challenge less pronounced in derivatives without oxygen substituents .

- Purity Challenges : Commercial this compound is available at 98% purity (), but analogs like 5-Bromo-2,4-bis[(4-MeO-benzyl)oxy]pyrimidine require chromatographic purification due to steric hindrance during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.